molecular formula C12H12N2O3S B563172 Dapsone Hydroxylamine-d4 CAS No. 1330185-26-6

Dapsone Hydroxylamine-d4

Cat. No.: B563172
CAS No.: 1330185-26-6
M. Wt: 268.323
InChI Key: IYDSJDWESCGRKW-NMRLXUNGSA-N
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Description

Dapsone Hydroxylamine-d4 is a deuterium-labeled derivative of Dapsone Hydroxylamine, a metabolite of the sulfonamide antibiotic dapsone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone and its derivatives. The deuterium labeling allows for precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dapsone Hydroxylamine-d4 is synthesized through the N-hydroxylation of dapsone, which involves the introduction of a hydroxylamine group to the nitrogen atom of the sulfone moiety. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction typically requires the presence of cytochrome P-450 enzymes, which facilitate the hydroxylation reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.

Chemical Reactions Analysis

Types of Reactions: Dapsone Hydroxylamine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates, which are studied for their potential toxicological effects.

    Reduction: Reduction reactions can convert this compound back to its parent compound, dapsone.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed:

Scientific Research Applications

Dapsone Hydroxylamine-d4 is extensively used in scientific research, including:

    Chemistry: Studying the metabolic pathways and reaction mechanisms of dapsone and its derivatives.

    Biology: Investigating the biological effects and interactions of dapsone metabolites in cellular systems.

    Medicine: Understanding the pharmacokinetics and potential toxicological effects of dapsone and its metabolites.

    Industry: Developing new analytical methods and tools for tracking and analyzing drug metabolism.

Mechanism of Action

Dapsone Hydroxylamine-d4 exerts its effects through the inhibition of dihydrofolic acid synthesis, similar to its parent compound, dapsone. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria and protozoa. The deuterium labeling allows for detailed tracking of the compound’s interactions and metabolic pathways in biological systems.

Comparison with Similar Compounds

    Dapsone: The parent compound, used primarily as an antibiotic.

    Dapsone Hydroxylamine: The non-deuterated form of Dapsone Hydroxylamine-d4.

    Monoacetyl Dapsone: Another metabolite of dapsone, formed through acetylation.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDSJDWESCGRKW-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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